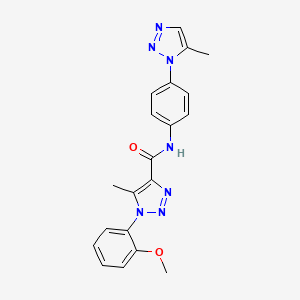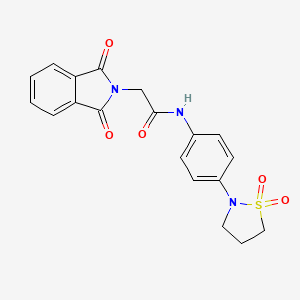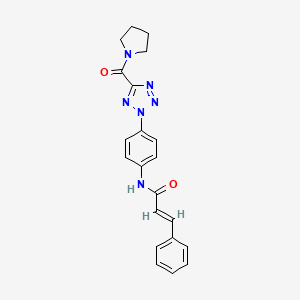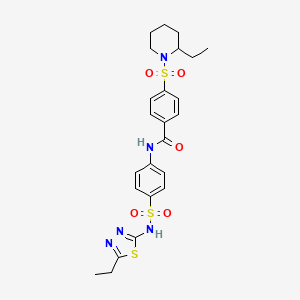
1-(2-methoxyphenyl)-5-methyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the use of a copper(I)-catalyzed azide–alkyne cycloaddition reaction . This reaction is regioselective, meaning it preferentially produces one structural isomer over another.
Molecular Structure Analysis
1,2,4-Triazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their ring structure. In the case of 1,2,4-triazoles, these elements are carbon and nitrogen .
Aplicaciones Científicas De Investigación
For additional references:
- Synthesis and Crystal Structure of New N,N′-Bis[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]hydrazide
- Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives
- Structural characterization and anticancer properties of p-cymene Ru(II) complexes
Mecanismo De Acción
While the specific mechanism of action for “1-(2-methoxyphenyl)-5-methyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide” is not known, 1,2,4-triazoles in general have been shown to have significant antibacterial activity . The mechanism of action of these compounds likely involves interaction with bacterial proteins or enzymes, disrupting their normal function and leading to cell death.
Direcciones Futuras
The development of new antibacterial agents incorporating the 1,2,4-triazole scaffold can help in dealing with the escalating problems of microbial resistance . Future research in this area may focus on the design and synthesis of novel 1,2,4-triazole derivatives with improved potency, spectrum of activity, and safety profiles.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-13-12-21-24-26(13)16-10-8-15(9-11-16)22-20(28)19-14(2)27(25-23-19)17-6-4-5-7-18(17)29-3/h4-12H,1-3H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGFLIOGDSKXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)NC(=O)C3=C(N(N=N3)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-5-methyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Methyl-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2671937.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2671940.png)
![6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B2671941.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone](/img/structure/B2671942.png)


![2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2671946.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2671949.png)

![N-[3-(dimethylamino)-1-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2671952.png)
![2-[(5Z)-2-methoxy-4-oxo-2-(trifluoromethyl)-1,3-thiazolidin-5-ylidene]aceticacid](/img/structure/B2671955.png)
![2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B2671956.png)
